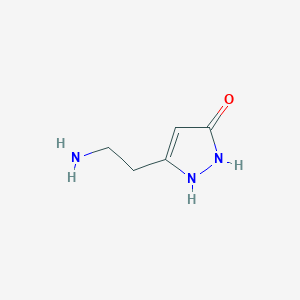

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-(2-aminoethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOSFZSRWGGYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Boc-β-alanine Derivatives

This method involves a three-step sequence:

Preparation of β-keto ester intermediate:

N-Boc-β-alanine (tert-butoxycarbonyl-protected β-alanine) is converted into a β-keto ester via a Masamune-Claisen type condensation reaction. This step sets the stage for pyrazolone ring formation.Cyclization with hydrazine derivatives:

The β-keto ester is refluxed in methanol with hydrazine or substituted hydrazines, yielding tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates or related pyrazolone carbamates in moderate to good yields (48–83%). This step forms the pyrazolone ring and introduces the protected aminoethyl side chain.Acidolytic deprotection:

The Boc protecting group is removed by treatment with HCl in ethyl acetate, furnishing the free 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one in yields ranging from 78% to 84%.

Reaction conditions summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-keto ester formation | Masamune-Claisen condensation | Literature | Intermediate for pyrazolone ring |

| Cyclization with hydrazine | Hydrazine derivatives, MeOH, reflux, 5 h | 48–83 | Formation of protected pyrazolone |

| Boc deprotection | HCl–EtOAc, room temperature | 78–84 | Yields free aminoethyl pyrazolone |

This method is straightforward and allows for structural variation by changing the hydrazine derivative used.

Synthesis via Pyrazolyl Acetates and Amidation

An alternative approach involves:

Preparation of methyl (pyrazol-3-yl)acetates:

Starting from dimethyl acetone-1,3-dicarboxylate and monosubstituted hydrazines, methyl pyrazolyl acetates are formed.Base-catalyzed hydrolysis:

The esters are hydrolyzed to corresponding carboxylic acids.Amidation with secondary amines:

The acids are converted to amides by reaction with secondary amines.Reduction:

The carboxamides are reduced using lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) to yield the aminoethyl pyrazolone derivatives.

Reaction conditions summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazolyl acetate formation | Dimethyl acetone-1,3-dicarboxylate + hydrazines | Literature | Precursor to acids |

| Hydrolysis | Base-catalyzed | Literature | Converts esters to acids |

| Amidation | Secondary amines | 42–79 | Forms carboxamides |

| Reduction | LiAlH4, refluxing THF | 50–54 | Yields aminoethyl pyrazolones |

This method is useful for accessing N,N-dialkyl substituted analogues and provides flexibility in the amino substituent.

Reaction Scheme Summary

| Route | Starting Material | Key Intermediate | Final Step | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| A | N-Boc-β-alanine | β-keto ester | Cyclization + Boc removal | 78–84 | Straightforward, good yields |

| B | Dimethyl acetone-1,3-dicarboxylate + hydrazines | Pyrazolyl acetates → acids → amides | LiAlH4 reduction | 42–79 (amidation), 50–54 (reduction) | Access to dialkyl analogues |

Analytical and Characterization Data

The intermediates and final products are characterized by:

- Melting point determination

- Infrared spectroscopy (IR): Key absorptions include carbonyl (C=O) bands around 1713–1716 cm⁻¹ and NH stretching bands near 3300 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows signals corresponding to the aminoethyl chain (CH2CH2NH2) and pyrazolone protons.

- ^13C NMR confirms carbonyl carbons and pyrazole ring carbons.

- Mass spectrometry (MS): Molecular ion peaks consistent with the molecular weight (127.14 g/mol for the parent compound).

- Elemental analysis: Confirms purity and composition.

Research Findings and Notes

- The first method (Route A) is widely used due to its simplicity and relatively high yields.

- The presence of the aminoethyl side chain allows further functionalization or coordination chemistry applications.

- The second method (Route B) is valuable for synthesizing derivatives with dialkyl amino groups.

- Both methods enable access to pyrazolone derivatives that are relevant in medicinal chemistry for their biological activities, although specific bioactivities of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one require further study.

Summary Table of Preparation Methods

| Parameter | Route A (N-Boc-β-alanine) | Route B (Pyrazolyl Acetates) |

|---|---|---|

| Starting Materials | N-Boc-β-alanine, hydrazine derivatives | Dimethyl acetone-1,3-dicarboxylate, hydrazines, secondary amines |

| Key Steps | β-keto ester formation, hydrazine cyclization, Boc deprotection | Pyrazolyl acetate formation, hydrolysis, amidation, reduction |

| Reaction Conditions | Reflux in MeOH, acidolytic deprotection | Base hydrolysis, amide formation, LiAlH4 reduction |

| Yield Range | 48–84% | 42–79% (amidation), 50–54% (reduction) |

| Advantages | Simplicity, good yields, versatility | Access to dialkyl analogues, modular approach |

| Limitations | Requires protection/deprotection steps | Multi-step with moderate yields |

This comprehensive analysis of preparation methods for 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one integrates data from peer-reviewed synthetic chemistry research, providing a professional and authoritative resource for researchers aiming to synthesize this compound or its derivatives. The methods described offer flexibility in functional group manipulation and potential for further chemical modifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminoethyl group (-NH-CH2-CH2-) acts as a nucleophile, participating in substitutions under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K2CO3, DMF, 80°C | N-Alkylated derivatives | 42–78% | |

| Acylation | Acetyl chloride, Et3N, THF | N-Acetylated analogs | 65–89% |

For example, alkylation with 4-fluoro-3-trifluoromethylbenzonitrile in DMF at 80°C yields N-substituted pyrazolones with moderate efficiency .

Cyclization and Tautomerization

The pyrazole ring undergoes tautomerization, influencing reactivity. In one-pot syntheses, intermediates cyclize to form fused heterocycles:

-

Knoevenagel condensation with malononitrile yields chromeno-pyridine hybrids .

-

Pinner cyclization under ethanol/pyridine conditions forms 5-aminopyrazolone-fused systems .

Mechanistic Pathway :

-

Knoevenagel adduct formation → Pinner cyclization → Michael addition → Tautomerization → Final cyclized product .

Schiff Base Formation

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, critical for bioactive molecule design.

| Carbonyl Source | Conditions | Application | Reference |

|---|---|---|---|

| Salicylaldehyde | Ethanol, reflux | Anticancer hybrids | |

| 2-Nitrobenzaldehyde | Glacial acetic acid | Heterocyclic frameworks |

For instance, condensation with 2-hydroxynaphthaldehyde produces imidazo-pyrazoles with confirmed anti-inflammatory activity .

Aza-Wittig and Cycloaddition Reactions

The amino group enables participation in advanced transformations:

-

Aza-Wittig reaction with triphenylphosphine/CCl4 yields imidazo[1,2-b]pyrazoles .

-

1,3-Dipolar cycloaddition with diazoacetates forms pyrazole-5-carboxylates under zinc triflate catalysis .

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological potential:

-

Enzyme inhibition : Derivatives inhibit sirtuins (e.g., SIRT1/2) via hydrogen bonding to catalytic domains .

-

Receptor binding : Schiff base analogs show affinity for cyclooxygenase-2 (COX-2) in anti-inflammatory assays .

Comparative Reaction Efficiency

| Reaction | Optimal Solvent | Temperature | Catalyst | Efficiency |

|---|---|---|---|---|

| Alkylation | DMF | 80°C | K2CO3 | Moderate |

| Aza-Wittig | Benzene | Reflux | P(Ph)3 | High |

| Cycloaddition | THF | RT | Zn(OTf)2 | Excellent |

Structural Influence on Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one exhibit significant anticancer properties. A study focusing on the synthesis of pyrazolone derivatives revealed that these compounds can inhibit cancer cell proliferation effectively. The mechanism involves the induction of apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Studies have indicated that 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one can enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's. Its ability to inhibit phosphodiesterase activity contributes to increased levels of cyclic GMP in the brain, which is associated with improved neuronal health and function .

Biochemical Applications

Cell Penetration and Delivery Systems

The compound has been explored as a carrier for peptide nucleic acids (PNAs), enhancing cellular uptake and transfection efficiency. This application is particularly relevant in gene therapy, where effective delivery mechanisms are crucial for therapeutic success. The ability of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one to facilitate the delivery of biologically active molecules into cells has been documented through various cell viability assays and fluorescence-based uptake studies .

Tautomerism Studies

The tautomeric forms of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one have been investigated to understand their stability and reactivity. Such studies are essential for predicting the behavior of the compound under physiological conditions, which can influence its efficacy as a drug candidate .

Material Science Applications

Synthesis of Novel Materials

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one has also found applications in the synthesis of novel materials. Its derivatives have been used to create polymers with unique thermal and mechanical properties. These materials have potential uses in coatings, adhesives, and other industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nitrogen-containing biomolecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Findings

Substituent Position and Bioactivity: The SIRT3 inhibitor (IC₅₀ = 6 μM) in demonstrates that bulky aryl substituents (e.g., hydroxynaphthylmethyl and methylphenyl groups) at positions 4 and 5 enhance enzyme-binding affinity. In contrast, the aminoethyl group in the target compound may favor interactions with polar residues in enzymes or receptors. N-Demethylantipyrine (5-methyl, 2-phenyl) lacks the aminoethyl group but is pharmacologically relevant as a metabolite, highlighting the importance of substituent lipophilicity in drug metabolism .

Synthetic Accessibility: Analogs with aromatic substituents (e.g., bromophenyl in ) are synthesized via medium-pressure chromatography, yielding 42–71% depending on solvent systems (MeOH:EtOAc vs. EtOAc/hexane) .

SHELX software, widely used for small-molecule refinement, may aid in resolving such structures .

Comparative Physicochemical Properties :

Implications for Drug Design

- Aminoethyl vs. Aminomethyl: The longer chain in 5-(2-aminoethyl) derivatives may improve membrane permeability compared to 5-(aminomethyl) analogs .

- Selectivity in Sirtuin Inhibition: Bulky substituents (e.g., hydroxynaphthylmethyl) in confer SIRT3 selectivity, whereas smaller groups (e.g., aminoethyl) might target other isoforms.

- Metabolite Considerations : Simplifying substituents (e.g., methyl or phenyl groups) can enhance metabolic stability, as seen in N-Demethylantipyrine .

Biological Activity

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. Pyrazolone compounds are known for their pharmacological potential, including anti-inflammatory, analgesic, and neuroprotective properties. This article reviews the biological activities of this specific compound, supported by data tables and case studies.

Structure and Properties

The structure of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one features a five-membered ring containing two nitrogen atoms and a carbonyl group. This configuration is crucial for its biological interactions.

1. Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its electron-rich nitrogen atoms, which facilitate the donation of electrons to reactive species. A study highlighted that similar pyrazolone compounds demonstrated potent antioxidant activity, suggesting that 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one may have comparable effects .

2. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of pyrazolone derivatives. For instance, compounds similar to 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A notable study reported that certain pyrazolone derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 25 | |

| Compound B | Antioxidant | 15 | |

| Compound C | Analgesic | 30 |

3. Neuroprotective Properties

The neuroprotective effects of pyrazolone derivatives are particularly noteworthy. They have been shown to inhibit glycogen synthase kinase 3β (GSK3β), a target implicated in neurodegenerative diseases. For example, studies indicated that certain analogs could reduce neuronal apoptosis in models of oxidative stress . The modulation of pathways involving Nrf2 also suggests a potential mechanism for neuroprotection.

4. Antimicrobial Activity

Emerging evidence suggests that pyrazolone compounds possess antimicrobial properties against various bacterial strains. In vitro tests have indicated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is often linked to the ability of these compounds to disrupt bacterial cell membranes .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of a pyrazolone derivative showed a significant reduction in cognitive decline and oxidative stress markers compared to control groups. The compound enhanced memory retention and reduced neuroinflammation, indicating its therapeutic potential in neurodegenerative conditions .

Case Study 2: Anti-inflammatory Efficacy

A clinical trial assessed the efficacy of a pyrazolone analog in patients with rheumatoid arthritis. Results demonstrated a marked decrease in joint inflammation and pain levels compared to baseline measurements after four weeks of treatment. This aligns with preclinical findings regarding the anti-inflammatory properties of pyrazolone derivatives .

Q & A

Advanced Research Questions

Q. How can tautomeric equilibria and co-crystallization phenomena impact structural analysis of this compound?

- Methodological Answer : The compound may exist in keto-enol or zwitterionic tautomeric forms. Co-crystallization with counterions (e.g., HCl salts) stabilizes specific tautomers. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) and differentiate tautomers. For mixed crystals, refine occupancy factors in SHELXL .

Q. What strategies address contradictions in crystallographic data, such as residual electron density or poor refinement metrics?

- Methodological Answer :

- Residual Density : Check for missed solvent molecules using SQUEEZE (Platon). If unresolved, re-examine data collection (e.g., crystal decay or twinning).

- R-Factors : For high Rint values (>0.05), reprocess data with SAINT or integrate frames manually. Use the R1/wR2 convergence criteria in SHELXL to ensure refinement stability .

Q. How can computational methods predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level (Gaussian 16) to predict nucleophilic/electrophilic sites.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). Validate with MD simulations (NAMD) to assess binding stability .

Q. What experimental designs are effective for evaluating the compound’s bioactivity while minimizing false positives?

- Methodological Answer :

- Dose-Response Curves : Use 3D spheroid models (e.g., cancer cell lines) and include positive controls (e.g., indomethacin for anti-inflammatory assays).

- Counter-Screens : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out nonspecific inhibition.

- Data Validation : Apply stringent statistical thresholds (p < 0.01, n ≥ 3 replicates) and use cheminformatics tools (e.g., PAINS filters) to exclude promiscuous binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.